molecular formula C6H6N6 B2662677 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 1248761-34-3

1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2662677
CAS No.: 1248761-34-3
M. Wt: 162.156
InChI Key: AYNOTZBOYPKSQF-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine (CAS: 1248761-34-3) is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 1-position with a pyrimidine ring and an amine group at the 5-position. This scaffold combines the hydrogen-bonding capabilities of the pyrimidine moiety with the versatile reactivity of the triazole ring, making it valuable in medicinal chemistry and materials science . Its synthesis typically involves nucleophilic substitution or cyclization reactions, as seen in analogous triazole derivatives .

Properties

IUPAC Name

2-pyrimidin-2-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-5-10-4-11-12(5)6-8-2-1-3-9-6/h1-4H,(H2,7,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNOTZBOYPKSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248761-34-3
Record name 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine
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Preparation Methods

The synthesis of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine typically involves multi-step reactions starting from readily available precursorsIndustrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuroprotective Agents

Recent studies have highlighted the potential of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine derivatives as neuroprotective agents. For instance, compounds derived from the triazole scaffold have been investigated for their ability to inhibit alpha-synuclein aggregation, a hallmark of neurodegenerative diseases such as Parkinson's disease. Research indicates that certain derivatives can significantly reduce neurotoxicity and protect dopaminergic neurons from degeneration induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

Key Findings:

  • Compounds demonstrated a reduction in the aggregation of alpha-synuclein in both in vitro and in vivo models.
  • The protective effects were measured through immunohistochemical analysis and biochemical assays that indicated increased levels of tyrosine hydroxylase and decreased levels of aggregated alpha-synuclein .

Antifungal Activity

The 1,2,4-triazole framework is recognized for its antifungal properties. Various derivatives of this compound have been synthesized and tested against fungal pathogens. These compounds exhibit significant activity against strains such as Candida albicans and Aspergillus fumigatus.

Research Insights:

  • A systematic review identified several triazole derivatives with potent antifungal activity .
  • The mechanism of action typically involves inhibition of ergosterol synthesis in fungal cell membranes, which is crucial for their viability.

Synthesis of Fused Heterocycles

The compound serves as a versatile building block for synthesizing more complex heterocyclic structures. The ability to form fused heterocycles expands its utility in drug development and material sciences.

Applications in Synthesis:

  • This compound can be utilized to create various fused systems that may exhibit enhanced biological activities or novel properties.
  • Studies have shown its potential in forming complexes with metal ions (e.g., Cu(II)), which can lead to new materials with unique electronic or catalytic properties .

Other Pharmacological Activities

Beyond neuroprotection and antifungal applications, compounds within the triazole family have been explored for various pharmacological activities:

  • Antibacterial: Exhibiting activity against Gram-positive and Gram-negative bacteria.
  • Antimalarial and Antileishmanial: Some derivatives show promise against malaria and leishmaniasis.

The broad range of biological activities makes this compound a candidate for further exploration in drug discovery programs .

Mechanism of Action

The mechanism of action of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs with Aryl Substituents

Triazol-5-amine derivatives with different aryl substituents exhibit variations in physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine Pyrimidin-2-yl 188.18 Potential bioactivity, synthetic scaffold
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine (3a) Naphthalen-1-yl, phenyl 307.37 Anticancer activity (61% yield)
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine 2,3-Dichlorophenyl, pyridinyl 349.20 P2X7 receptor antagonist (IC₅₀: <100 nM)
5-Pyridin-4-yl-1H-1,2,4-triazol-3-amine Pyridin-4-yl 161.16 Lab reagent, moderate toxicity

Key Observations :

  • Bioactivity : Dichlorophenyl and pyridinylmethyl analogs (e.g., ) show potent receptor antagonism, suggesting that electron-withdrawing groups enhance target binding .
  • Synthetic Accessibility : Naphthalene-substituted derivatives (e.g., 3a) exhibit variable yields (39–90%), indicating substituent-dependent reaction efficiency .
  • Thermal Stability : Pyrimidine and pyridine substituents may improve thermal stability compared to bulkier naphthalene groups due to reduced steric hindrance .

Pharmacological Analogs

Triazol-5-amine derivatives are explored as P2X7 antagonists for inflammatory diseases:

  • 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine demonstrates high in vitro activity (IC₅₀: <100 nM), attributed to the synergistic effects of dichlorophenyl (hydrophobic) and pyridinylmethyl (hydrogen-bonding) groups .

Energetic Materials

Nitrogen-rich triazol-5-amine derivatives are studied for high-energy applications:

  • 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine and its salts exhibit detonation velocities of 8,159–9,409 m/s, driven by nitro and azido groups .
  • 1-(1H-Tetrazol-5-yl)-1H-1,2,4-triazol-5-amine salts show high heats of formation (>500 kJ/mol) due to multiple N–N bonds .
  • 1-(Pyrimidin-2-yl) derivative : The pyrimidine group likely reduces energy density compared to azido/nitro analogs but may enhance thermal stability for niche applications .

Research Findings and Data Tables

Comparative Physicochemical Properties

Property 1-(Pyrimidin-2-yl) Derivative 3-(Naphthalen-1-yl) Derivative (3a) 1-(2,3-Dichlorophenyl) Derivative
Molecular Weight 188.18 g/mol 307.37 g/mol 349.20 g/mol
Melting Point Not reported Not reported Not reported
Solubility Moderate (polar solvents) Low (nonpolar solvents) Moderate (DMSO)
Bioactivity Undetermined Anticancer (in vitro) P2X7 antagonist (IC₅₀ <100 nM)

Biological Activity

1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound characterized by the presence of both pyrimidine and triazole rings. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings, case studies, and experimental data.

The physicochemical properties of this compound are crucial for understanding its biological activity. Key properties include:

PropertyValue
Molecular FormulaC₆H₆N₆
Molar Mass162.15 g/mol
Density~1 g/cm³ (predicted)
Boiling Point~475.8 °C (predicted)
pKa~2.55 (predicted)

These properties suggest that the compound is stable under physiological conditions, which is essential for its biological applications .

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain kinases and cholinesterases, which play significant roles in cellular signaling and neurotransmission . This inhibition can lead to various biological effects, including potential therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Research has indicated that compounds featuring triazole rings exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains. For instance, it was effective against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A study reported that derivatives of triazole compounds exhibit antiproliferative effects against several cancer cell lines. Specifically, this compound demonstrated promising results in inhibiting the growth of lung cancer (A549) and breast cancer (T47D) cell lines with IC50 values indicating moderate potency .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated using in vitro assays. The results showed that it could inhibit AChE activity with an IC50 value comparable to known inhibitors like galantamine . This suggests its potential role in managing cognitive decline associated with neurodegenerative disorders.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy Study : A series of tests demonstrated that the compound effectively inhibits bacterial growth at concentrations as low as 10 µg/mL against specific pathogens .
  • Anticancer Evaluation : In a comparative study involving various triazole derivatives, this compound was found to outperform several analogs in terms of cytotoxicity against cancer cell lines .
  • Neuroprotective Effects : Research focusing on cholinesterase inhibition revealed that this compound could significantly reduce acetylcholine breakdown in neuronal cultures, thus enhancing synaptic transmission and cognitive function .

Q & A

Q. What are the standard synthetic routes for 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine?

The compound is typically synthesized via S-alkylation or condensation reactions. For example, derivatives of triazol-5-amine can be prepared by reacting pyrimidine-containing precursors with alkyl halides in alkaline media at room temperature (e.g., using aryl halides and triazole intermediates). Key steps include purification via column chromatography and characterization via 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm regioselectivity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation involves:

  • Spectroscopy : 1H^1\text{H}-NMR (to identify proton environments), 13C^{13}\text{C}-NMR (to confirm carbon frameworks), and IR (to detect functional groups like NH2_2 or C=N).
  • X-ray crystallography : Single-crystal diffraction using programs like SHELXL refines bond lengths, angles, and tautomeric forms. For example, SHELX software is widely employed for small-molecule refinement due to its robustness and compatibility with modern crystallographic data .

Q. What biological activities are associated with this compound?

Triazol-5-amine derivatives exhibit antimicrobial and potential therapeutic properties. For instance, pyrimidine-linked triazoles have shown activity against bacterial and fungal strains, likely due to interactions with microbial enzymes or DNA. Biological assays (e.g., MIC tests) are used to evaluate efficacy, with structural modifications (e.g., fluorobenzyl substituents) enhancing activity .

Advanced Research Questions

Q. How can crystallographic data resolve tautomeric forms in triazole derivatives?

Tautomerism in triazoles (e.g., 1,2,4-triazol-5-amine vs. 1,2,4-triazol-3-amine) is resolved via X-ray diffraction. For example, in a co-crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine and its tautomer, the planar geometry of the triazole ring and dihedral angles of substituents distinguish between tautomeric forms. SHELXL refinement parameters (e.g., anisotropic displacement) further validate the dominant tautomer .

Q. What methodologies address discrepancies between NMR and crystallographic data?

Discrepancies (e.g., unexpected proton environments in NMR vs. crystallographic H-bonding networks) require:

  • Multi-technique validation : Cross-checking with elemental analysis and mass spectrometry.
  • Dynamic effects : NMR captures solution-phase equilibria, while crystallography shows solid-state configurations. For example, azido-triazole salts in were analyzed via DSC and X-ray to confirm thermal stability and packing modes .

Q. How can synthesis be optimized for high thermal stability in energetic materials?

To enhance thermal stability:

  • Introduce nitrogen-rich groups : Azido or nitro substituents increase heat of formation (e.g., 3-azido-N-nitro derivatives in ).
  • Salt formation : Energetic salts (e.g., guanidinium or tetrazolium) improve density and detonation performance. Computational tools (e.g., Gaussian for HOF calculations) guide substituent selection .

Data Contradiction Analysis

Q. How to interpret conflicting spectral and crystallographic data for triazole tautomers?

  • Case study : In , 1H^1\text{H}-NMR suggested equilibrium between tautomers in solution, while X-ray revealed a 1:1 co-crystal. This highlights the need for complementary techniques: NMR for dynamic behavior, crystallography for static solid-state structures.
  • Mitigation : Use low-temperature crystallography to trap metastable tautomers and compare with DFT-calculated NMR shifts .

Methodological Tools

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) .
  • Spectroscopy : Bruker NMR spectrometers (400–600 MHz) with DMSO-d6_6 as solvent .
  • Thermal analysis : DSC for decomposition profiles (e.g., energetic salts in ) .

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